Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Regioselective cross-coupling Palladium catalysis Structure-activity relationship

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 1253654-65-7) is a brominated tetrahydronaphthalene derivative bearing three functional groups: a bromine atom at position 1, a phenolic hydroxyl at position 4, and a methyl ester at position 2 of the partially saturated bicyclic core. Its molecular formula is C₁₂H₁₃BrO₃ with a molecular weight of 285.13 g/mol.

Molecular Formula C12H13BrO3
Molecular Weight 285.137
CAS No. 1253654-65-7
Cat. No. B578168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS1253654-65-7
Molecular FormulaC12H13BrO3
Molecular Weight285.137
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2CCCCC2=C1Br)O
InChIInChI=1S/C12H13BrO3/c1-16-12(15)9-6-10(14)7-4-2-3-5-8(7)11(9)13/h6,14H,2-5H2,1H3
InChIKeyGPBUOGKTUHSZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Bromo-4-Hydroxy-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate (CAS 1253654-65-7): Structural Identity and Procurement-Relevant Classification


Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 1253654-65-7) is a brominated tetrahydronaphthalene derivative bearing three functional groups: a bromine atom at position 1, a phenolic hydroxyl at position 4, and a methyl ester at position 2 of the partially saturated bicyclic core. Its molecular formula is C₁₂H₁₃BrO₃ with a molecular weight of 285.13 g/mol [1]. The compound exists as a white to off-white solid at room temperature with a predicted boiling point of 422.5 ± 45.0 °C, density of 1.510 ± 0.06 g/cm³, predicted pKa of 9.22 ± 0.20, and a computed XLogP3 of 3.5 [2]. The CAS Registry Number was assigned in the early 2010s, and the compound is listed under the systematic IUPAC name methyl 1-bromo-5,6,7,8-tetrahydro-4-hydroxy-2-naphthalenecarboxylate [1]. It is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, and is supplied exclusively for research and development use .

Why Methyl 1-Bromo-4-Hydroxy-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate Cannot Be Casually Substituted: Regiochemical and Stoichiometric Determinants of Synthetic Utility


Within the brominated tetrahydronaphthalene-2-carboxylate family, casual substitution among regioisomers or halogenation states introduces fundamentally distinct reactivity profiles that directly govern downstream synthetic outcomes. The target compound occupies a specific position in chemical space defined by three interdependent structural features: monobromination at C-1 (ortho to the ester), a free C-4 hydroxyl, and a saturated cyclohexene ring of the tetrahydronaphthalene core. The 3-bromo regioisomer (CAS 2070014-76-3) places the bromine ortho to the hydroxyl rather than the ester, altering the electronic bias for cross-coupling site-selectivity [1]. The 1,3-dibromo analog (CAS 2055840-68-9) carries a higher molecular weight (364.03 vs. 285.13 g/mol) and two reactive halide sites, substantially increasing the complexity—and risk—of undesired bis-functionalization in Pd-catalyzed transformations . The non-halogenated parent (CAS 89228-42-2, MW 206.24) lacks the requisite carbon–halogen bond for cross-coupling altogether, rendering it unsuitable for any modular arylation or vinylation strategy . These structural differences, though subtle on paper, produce non-interchangeable reactivity in practice. The evidence below quantifies these differentiation dimensions across regiochemistry, stoichiometry, and physicochemical properties.

Quantitative Differentiation Evidence for Methyl 1-Bromo-4-Hydroxy-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate vs. Closest Analogs


Regiochemical Differentiation: 1-Bromo vs. 3-Bromo Substitution Pattern Determines Cross-Coupling Site-Selectivity

The target compound bears bromine at the C-1 position, ortho to the methyl ester at C-2. By contrast, the 3-bromo regioisomer (CAS 2070014-76-3) carries bromine at C-3, ortho to the C-4 hydroxyl group. Although both share an identical molecular formula (C₁₂H₁₃BrO₃), molecular weight (285.13 g/mol), computed XLogP3 (3.5), and topological polar surface area (46.5 Ų), their distinct SMILES strings confirm the regiochemical divergence: COC(=O)C1=CC(=C2CCCCC2=C1Br)O for the target [1] vs. COC(=O)C1=C(C(=C2CCCCC2=C1)O)Br for the 3-bromo isomer [2]. The InChIKeys also differ: GPBUOGKTUHSZDN-UHFFFAOYSA-N (target) vs. QCPSWAWWRKGUSK-UHFFFAOYSA-N (3-bromo) [1][2]. In palladium-catalyzed cross-coupling reactions, aryl bromides ortho to electron-withdrawing ester groups exhibit distinct oxidative addition kinetics compared to those ortho to electron-donating hydroxyl groups, rendering the two regioisomers non-equivalent coupling partners [3].

Regioselective cross-coupling Palladium catalysis Structure-activity relationship

Mono-Bromo vs. Di-Bromo Differentiation: Single Reactive Site Enables Selective Monofunctionalization

The target compound possesses a single bromine substituent (monobromo; C₁₂H₁₃BrO₃, MW 285.13), whereas the 1,3-dibromo analog (CAS 2055840-68-9) carries two bromine atoms (C₁₂H₁₂Br₂O₃, MW 364.03) [1]. The molecular weight difference (285.13 vs. 364.03; ΔMW = 78.90) corresponds to one additional bromine atom. In Pd-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions, the monobromo compound undergoes a single oxidative addition/transmetallation/reductive elimination cycle to deliver a defined monoarylated product. The dibromo analog, in contrast, presents two potentially competitive sites for oxidative addition, creating chemoselectivity challenges that require careful optimization of catalyst, ligand, stoichiometry, and temperature to avoid statistical mixtures of mono- and bis-coupled products [2]. The tetrahydronaphthalene scaffold bearing reactive aryl bromides is well-precedented as a substrate for Pd-catalyzed cross-coupling in the synthesis of pharmaceutical intermediates, where controlled monofunctionalization is critical [3].

Selective cross-coupling Monofunctionalization Synthetic intermediate

Halogen Identity: Bromine at C-1 Enables Pd-Catalyzed Cross-Coupling Inaccessible to the Non-Halogenated Parent

The target compound (CAS 1253654-65-7, MW 285.13) possesses a C-1 bromine substituent that serves as a handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. In contrast, the non-halogenated parent compound methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 89228-42-2, MW 206.24) lacks any carbon–halogen bond and is therefore inert toward oxidative addition by Pd(0) catalysts, the requisite initiating step for all Pd-catalyzed cross-coupling manifolds [1]. The molecular weight difference (ΔMW = 78.89) reflects the presence of the bromine atom. Brominated tetrahydronaphthalene derivatives are established substrates for Suzuki coupling to generate 1,2-disubstituted aryldihydronaphthalenes and arylnaphthalenes from α-tetralone-derived precursors, demonstrating the synthetic value of the C-1 bromine position specifically . Additionally, the bromine atom enables dehydrobromination chemistry (E2 elimination) to generate unsaturated intermediates, a transformation demonstrated in the synthesis of the xanthone natural product pinselin via bromination/dehydrobromination sequences on related tetrahydronaphthalene scaffolds [2].

Cross-coupling chemistry C–C bond formation Synthetic methodology

Physicochemical Differentiation: Lipophilicity and Molecular Weight Distinguish Target from Non-Halogenated and Di-Halogenated Analogs

The target compound (XLogP3 = 3.5, MW = 285.13, PSA = 46.5 Ų) occupies a distinct lipophilicity-molecular weight space compared to its analogs. The non-halogenated parent (CAS 89228-42-2) has a lower MW of 206.24 and a lower computed LogP, while the 1,3-dibromo analog (CAS 2055840-68-9) has a substantially higher MW of 364.03 and higher LogP [1]. The target compound's XLogP3 of 3.5, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, and rotatable bond count of 2 place it within the favorable range for passive membrane permeability according to common drug-likeness filters, while the dibromo analog (MW 364.03) begins to approach the upper MW limit of typical Rule-of-Five-compliant fragment space [1][2]. The predicted pKa of 9.22 ± 0.20 indicates the phenolic hydroxyl is predominantly unionized at physiological pH .

Lipophilicity Physicochemical profiling Drug-likeness

Dehydrobromination Competence: 1-Bromo Position Enables Elimination Chemistry Toward Unsaturated Intermediates

The C-1 bromine atom in the target compound, situated on the saturated cyclohexene ring of the tetrahydronaphthalene core, is positioned for base-mediated dehydrobromination (E2 elimination) to generate a double bond, producing a dihydronaphthalene or fully aromatized naphthalene system. This transformation has been demonstrated in a closely related system: Ferguson et al. (1985) employed dehydrobromination of a bromo-tetrahydronaphthalene-xanthone intermediate (4; R = H) to produce 5,6,7,8-tetrahydro-1,7α-dihydroxy-8α-methoxycarbonylxanthone (5), a key step en route to the natural product pinselin [1]. The non-halogenated analog (CAS 89228-42-2) lacks the requisite C–Br bond and cannot undergo this elimination . The 3-bromo regioisomer, while also capable of dehydrobromination, would generate a different alkene regioisomer due to the altered bromine position [2]. The 1,3-dibromo analog could undergo sequential or competitive eliminations, complicating product control .

Dehydrobromination Xanthone synthesis Natural product chemistry

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound (CAS 1253654-65-7) is stocked by multiple independent suppliers with typical catalog purity of 95% (AKSci) to 98% (MolCore, Leyan, JSK Chem) . The 3-bromo regioisomer (CAS 2070014-76-3) is offered at 97% purity (Leyan, CymitQuimica) . The 1,3-dibromo analog (CAS 2055840-68-9) is available at 95% purity . The non-halogenated parent (CAS 89228-42-2) is available at 95%+ . All four compounds are supplied for research use only, with storage at room temperature recommended for the target compound . The target compound's MDL number (MFCD17215777) and PubChem CID (71302068) provide unique identifiers for unambiguous procurement and inventory management, distinguishing it from the 3-bromo regioisomer (CID 122412762, MFCD not widely assigned) and the dibromo analog (CID 127263980) [1][2]. The EPA DSSTox substance ID DTXSID50744503 further provides regulatory and toxicological database traceability specific to the target compound [3].

Chemical procurement Purity specification Supply chain

Procurement-Relevant Application Scenarios for Methyl 1-Bromo-4-Hydroxy-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate Based on Quantitative Differentiation Evidence


Regioselective Suzuki-Miyaura Cross-Coupling for Modular 1-Aryl-Tetrahydronaphthalene Library Synthesis

In medicinal chemistry programs requiring a diverse library of 1-arylated tetrahydronaphthalene-2-carboxylate derivatives, the target compound's C-1 bromine position (ortho to the methyl ester) provides a single, electronically defined site for Pd-catalyzed Suzuki-Miyaura coupling. As established in Section 3, the 3-bromo regioisomer (CAS 2070014-76-3) would deliver arylation at a different position (ortho to the hydroxyl), while the 1,3-dibromo analog introduces chemoselectivity challenges requiring extensive optimization [1][2]. The precedent for 1-bromo-tetrahydronaphthalene systems as Suzuki substrates has been demonstrated in the synthesis of 1,2-disubstituted aryldihydronaphthalenes from α-tetralone-derived precursors . Researchers should specify CAS 1253654-65-7 and verify identity via InChIKey GPBUOGKTUHSZDN-UHFFFAOYSA-N upon receipt to prevent inadvertent substitution with the 3-bromo regioisomer (InChIKey QCPSWAWWRKGUSK-UHFFFAOYSA-N) [1][3].

Dehydrobromination-Elimination Strategy for Unsaturated Tetrahydronaphthalene and Xanthone Natural Product Synthesis

For synthetic chemistry groups pursuing unsaturated tetrahydronaphthalene intermediates or xanthone natural products via dehydrobromination, the target compound offers a defined elimination trajectory from the C-1 position. As demonstrated in the Ferguson et al. (1985) synthesis of pinselin, dehydrobromination of structurally related bromo-tetrahydronaphthalene-xanthone intermediates generated the desired unsaturated product in preparatively useful yield [4]. The non-halogenated analog (CAS 89228-42-2) cannot participate in this transformation, while the 3-bromo and dibromo analogs would generate different alkene regioisomers or product mixtures, respectively . The target compound's intermediate lipophilicity (XLogP3 3.5) and moderate molecular weight (285.13) also make it a suitable starting point for total synthesis campaigns where downstream intermediates must remain within tractable property space [1].

Single-Site Functionalization Scaffold for MCH Receptor Antagonist and GPCR Ligand Intermediate Synthesis

The tetrahydronaphthalene core is a privileged scaffold in GPCR ligand discovery, most prominently as MCH R1 antagonists for obesity treatment, as disclosed in the Sanofi patent family (US20120015936A1) [5]. The target compound, with its single reactive bromine handle and free hydroxyl group, serves as an advanced intermediate for introducing amine, amide, or heterocyclic substituents at C-1 via Buchwald-Hartwig amination or cross-coupling, while the C-4 hydroxyl permits orthogonal O-functionalization. The monobromo nature ensures that only one coupling event occurs, avoiding the statistical product distributions that plague dibromo analogs . Procuring this specific intermediate enables convergent synthetic strategies where the tetrahydronaphthalene core is elaborated in a controlled, stepwise fashion.

Fragment-Based Drug Discovery: Balanced Physicochemical Profile for Hit-to-Lead Optimization

With a molecular weight of 285.13, XLogP3 of 3.5, and only one hydrogen bond donor, the target compound falls within the Rule-of-Three-compliant fragment space and the lower end of Rule-of-Five-compliant lead space, making it a suitable fragment or early intermediate for hit-to-lead optimization [1]. The 1,3-dibromo analog (MW 364.03) is heavier and more lipophilic, potentially introducing developability liabilities earlier in the optimization cascade . The non-halogenated parent (MW 206.24), while lighter, lacks the synthetic versatility of the C–Br bond. The availability of authoritative identifiers (MDL MFCD17215777, DTXSID50744503) ensures reproducible procurement across multiple suppliers, which is critical for fragment screening campaigns where compound identity and purity directly affect screening data quality [1][6].

Quote Request

Request a Quote for Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.